2-Anthracenylmethyl Methanesulfonothioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenylmethyl Methanesulfonothioate typically involves the reaction of anthracenylmethyl chloride with methanesulfonothioic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Anthracenylmethyl Methanesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to a thiol group.
Substitution: The methanesulfonothioate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Anthracenylmethyl Methanesulfonothioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Anthracenylmethyl Methanesulfonothioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This interaction can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Anthracenylmethyl Methanesulfonate
- 2-Anthracenylmethyl Sulfonothioate
- 2-Anthracenylmethyl Sulfonate
Uniqueness
2-Anthracenylmethyl Methanesulfonothioate is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and interactions. Its methanesulfonothioate group provides distinct reactivity compared to other similar compounds .
Properties
Molecular Formula |
C16H14O2S2 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(methylsulfonylsulfanylmethyl)anthracene |
InChI |
InChI=1S/C16H14O2S2/c1-20(17,18)19-11-12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-10H,11H2,1H3 |
InChI Key |
BKWQZWBJPJHZHZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origin of Product |
United States |
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